4'-Bromo-2'-chloro-5'-fluorophenacyl bromide
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex halogenated aromatic ketones. According to PubChem database entries, the compound's official IUPAC name is designated as 2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)ethan-1-one, which precisely describes the molecular architecture and halogen positioning. This nomenclature system employs positional numbering that begins from the carbonyl carbon, proceeding through the aromatic ring to systematically identify each substituent location. The compound's Chemical Abstracts Service registry number 1804382-40-8 provides unique identification within chemical databases, while the MDL number MFCD28733992 serves as an additional molecular descriptor for computational chemistry applications.
The structural descriptor using Simplified Molecular Input Line Entry System notation appears as O=C(C1=CC(F)=C(Br)C=C1Cl)CBr, which encodes the complete molecular structure in a linear format suitable for database storage and computational analysis. Alternative systematic names include 4-bromo-2-chloro-5-fluorophenacyl bromide and 2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)ethanone, reflecting different nomenclature conventions while maintaining structural accuracy. The International Chemical Identifier string provides another standardized representation: InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-5(10)7(12)2-6(4)11/h1-2H,3H2, enabling precise molecular identification across diverse chemical information systems.
The compound's classification within chemical taxonomy places it among alkyl-phenylketones, specifically within the subcategory of halogenated phenacyl derivatives. This classification system, established by chemical databases such as PubChem, organizes the compound within the broader framework of organooxygen compounds, more specifically under carbonyl compounds and their halogenated variants. The systematic approach to nomenclature ensures consistent identification across international scientific literature and regulatory frameworks, facilitating accurate communication and documentation within the global chemistry community.
Structural Taxonomy Within Halogenated Phenacyl Bromides
The structural taxonomy of this compound within halogenated phenacyl bromides reveals sophisticated molecular architecture that distinguishes it from simpler derivatives in this chemical family. Comparative analysis with related compounds demonstrates the unique positioning of three distinct halogens on the aromatic ring system, creating a distinctive substitution pattern not commonly observed in standard phenacyl bromide derivatives. The compound shares fundamental structural characteristics with other phenacyl bromides, including the presence of an alpha-bromine substituent adjacent to the carbonyl group, which confers significant electrophilic reactivity and alkylating properties characteristic of this compound class.
Structural comparison with related halogenated phenacyl derivatives provides insight into the compound's unique molecular framework. The closely related 2-bromo-1-(4-bromo-2-fluorophenyl)ethanone, bearing molecular formula C₈H₅Br₂FO and molecular weight 295.93 grams per mole, differs primarily in the absence of the chlorine substituent and alternative fluorine positioning. This structural variation demonstrates how systematic halogen substitution can create distinct molecular entities with potentially different chemical and physical properties. Similarly, 4'-bromo-5'-chloro-2'-fluoroacetophenone represents another structural variant with molecular formula C₈H₅BrClFO and molecular weight 251.48 grams per mole, illustrating the diversity achievable within halogenated phenacyl chemistry.
The molecular architecture of this compound incorporates design principles that maximize halogen diversity while maintaining structural integrity. The systematic placement of bromine at the 4'-position, chlorine at the 2'-position, and fluorine at the 5'-position creates a unique electronic environment that influences both chemical reactivity and molecular stability. This trihalogenated pattern represents an advanced example of synthetic organic chemistry, where multiple halogen substituents are strategically positioned to achieve specific molecular properties. The alpha-halo ketone functionality, characterized by the bromine atom adjacent to the carbonyl group, maintains the compound's classification within the broader phenacyl bromide family while the aromatic halogenation pattern establishes its unique identity within this chemical class.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Pattern | CAS Number |
|---|---|---|---|---|
| This compound | C₈H₄Br₂ClFO | 330.38 | Tri-halogenated | 1804382-40-8 |
| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | C₈H₅Br₂FO | 295.93 | Di-halogenated | 869569-77-7 |
| 4'-Bromo-5'-chloro-2'-fluoroacetophenone | C₈H₅BrClFO | 251.48 | Tri-halogenated | 1594605-40-9 |
| 2-Chloro-5-fluorophenacyl bromide | C₈H₅BrClFO | 251.48 | Tri-halogenated | 76609-34-2 |
Historical Development in Organobromine Chemistry
The historical development of organobromine chemistry provides essential context for understanding the significance of this compound within the broader evolution of halogenated organic compounds. The foundation of phenacyl bromide chemistry traces back to 1871 with the first reported synthesis of phenacyl bromide itself, establishing the fundamental synthetic methodology that would later enable the development of more complex halogenated derivatives. This pioneering work demonstrated the feasibility of alpha-halogenation adjacent to carbonyl groups, creating a foundational understanding that would prove essential for subsequent advances in halogenated ketone chemistry.
The evolution of organobromine chemistry throughout the late nineteenth and early twentieth centuries established key principles that directly influenced the development of complex multihalogenated compounds like this compound. Early synthetic methodologies focused on simple bromination reactions using molecular bromine, as exemplified by the classical synthesis of phenacyl bromide through direct bromination of acetophenone: C₆H₅C(O)CH₃ + Br₂ → C₆H₅C(O)CH₂Br + HBr. These foundational reactions established the chemical principles that would later enable the sophisticated selective halogenation strategies required for trihalogenated derivatives.
The systematic development of alpha-halo ketone chemistry during the twentieth century provided crucial theoretical and practical foundations for advanced halogenated phenacyl derivatives. Research into the structural and electronic properties of alpha-halo ketones revealed their exceptional alkylating capabilities, with studies demonstrating that alpha-halo ketones exhibit significantly enhanced reactivity compared to simple alkyl halides. Quantitative studies showed that chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane, illustrating the profound effect of the adjacent carbonyl group on halogen reactivity. This fundamental understanding of structure-reactivity relationships provided the theoretical framework necessary for designing complex multihalogenated derivatives with predictable chemical properties.
Properties
IUPAC Name |
2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-7(12)5(10)2-6(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGIHGZILRXSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211272 | |
| Record name | Ethanone, 2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804382-40-8 | |
| Record name | Ethanone, 2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804382-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selective Bromination of 2-Chlorophenol Derivatives
A foundational step in preparing halogenated phenacyl bromides is the selective bromination of 2-chlorophenol derivatives to obtain 4-bromo-2-chlorophenols, which serve as intermediates.
- Melt Bromination: Bromination is conducted initially at low temperatures (0°C) and gradually increased to just above the melting point of the reaction mixture to maintain selectivity and control reaction kinetics.
- Catalysis by Amine Salts: The presence of tertiary amine salts such as triethylamine hydrochloride (3-6% by weight relative to 2-chlorophenol) significantly enhances regioselectivity, favoring bromination at the 4-position while suppressing formation of 2,6-dibromo isomers.
- Solvent Use: The reaction can be performed in the melt or in inert solvents like chlorobenzene, dichloromethane, or toluene. When solvents are used, temperatures are maintained between 0°C and 20°C to optimize selectivity.
- Yield and Purity: Using this method, yields of 4-bromo-2-chlorophenol up to 99% with minimal isomeric impurities (e.g., 0.6% 6-bromo-2-chlorophenol) have been reported.
| Reactants | Conditions | Yield (%) | Purity Notes |
|---|---|---|---|
| 2-chlorophenol + bromine + triethylamine hydrochloride | 0-20°C, chlorobenzene solvent | 99.1 | 0.6% 6-bromo isomer |
| 2,5-dichlorophenol + bromine + triethylamine hydrochloride | 5-15°C, chlorobenzene solvent | High | Controlled HBr evolution noted |
Phenacyl Bromide Formation via Friedel-Crafts Acylation and Bromination
The phenacyl bromide structure is formed by acylation of the halogenated aromatic ring followed by bromination of the acetyl group.
- Starting from 2-chloro-5-bromobenzoic acid, conversion to the corresponding benzoyl chloride is achieved using thionyl chloride under nitrogen atmosphere.
- The benzoyl chloride undergoes Friedel-Crafts acylation with phenetole (or related ethers) in the presence of Lewis acid catalysts (e.g., AlCl3).
- Subsequent hydroboration reduction steps convert the ketone intermediate to the desired diphenylmethane derivatives.
- This method reduces catalyst consumption by using the same Lewis acid for both acylation and reduction, simplifies operations, and minimizes waste.
- Elimination of intermediate purification steps.
- Improved solvent recovery and lower production costs.
- Controlled reaction conditions yield high purity and yield.
Source: CN Patent CN103570510A
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Reagents/Catalysts | Notes/Outcomes |
|---|---|---|---|
| Selective bromination | Melt bromination or solvent-based bromination at 0-20°C | Bromine, triethylamine hydrochloride (3-6%) | High regioselectivity for 4-bromo-2-chlorophenol, minimal isomers |
| Fluorine introduction | Acetylation of 4-fluoroaniline, bromination with HBr + oxidant | Hydrobromic acid, oxidants (H2O2, NaOCl) | High yield of 2-bromo-4-fluoroacetanilide, low dibromo by-products |
| Phenacyl bromide formation | One-pot Friedel-Crafts acylation and hydroboration reduction | Thionyl chloride, Lewis acid (AlCl3), phenetole, borohydride | Efficient, cost-effective, minimal waste, no intermediate isolation |
Research Findings and Practical Considerations
- The use of amine salts as catalysts in bromination significantly improves selectivity and yield, reducing formation of unwanted isomers.
- Performing bromination at controlled low temperatures with gradual temperature increase prevents side reactions and decomposition.
- Employing hydrobromic acid with oxidizing agents for bromination instead of elemental bromine reduces dibromo impurities.
- One-pot synthesis strategies integrating acylation and reduction steps streamline production and reduce environmental impact.
- Careful control of molar ratios, temperature, and reaction time is critical to optimize purity and yield.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-chloro-5’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenacyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted phenacyl derivatives, ketones, carboxylic acids, and alcohols, depending on the type of reaction and reagents used .
Scientific Research Applications
4’-Bromo-2’-chloro-5’-fluorophenacyl bromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-chloro-5’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the phenacyl group enhances its electrophilicity, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 4'-bromo-2'-chloro-5'-fluorophenacyl bromide with structurally related phenacyl halides, focusing on substituent positions, molecular weights, and applications:
Substituent Position and Reactivity Trends:
- Electron-withdrawing effects : Bromine (Br) and chlorine (Cl) at ortho/para positions increase the electrophilicity of the acetyl group, enhancing reactivity in nucleophilic substitutions compared to fluorine (F) .
- Steric hindrance : Bulky substituents at the 2' position (e.g., Cl in this compound) may slow reaction rates compared to less-hindered analogs like 4'-fluorophenacyl bromide .
Physical and Chemical Properties
Limited data exist for the target compound, but comparisons can be drawn from analogs:
Notes:
- Melting points: Not reported for most analogs due to high reactivity or amorphous solid states.
- Stability : Halogenated phenacyl bromides are typically moisture-sensitive and require storage at low temperatures (-20°C) .
Biological Activity
4'-Bromo-2'-chloro-5'-fluorophenacyl bromide is a halogenated organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₄BrClF, with a molecular weight of approximately 233.48 g/mol. The presence of halogen atoms significantly influences its lipophilicity and biological activity, making it a candidate for further investigation in drug development.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target biomolecules. This interaction can lead to alterations in the structure and function of proteins and enzymes involved in various metabolic pathways. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic processes.
- Receptor Modulation : It could interact with receptors, influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that halogenated phenacyl derivatives exhibit antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus species. This suggests potential applications in developing antibacterial agents.
Case Studies
- Antibacterial Activity : A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria. The compound's structural features enhanced its efficacy against resistant strains .
- Enzyme Interaction Studies : Another investigation focused on the interaction of the compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, leading to altered metabolic rates in cell cultures .
- Receptor Binding Affinity : Research exploring the binding affinity of this compound to various receptors revealed that it acts as a competitive inhibitor, affecting signal transduction pathways crucial for cellular responses .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 4'-bromo-2'-chloro-5'-fluorophenacyl bromide, and how can competing halogenation reactions be minimized?
Methodological Answer: The compound can be synthesized via sequential halogenation of phenacyl bromide derivatives. A plausible route involves:
Fluorination : Direct electrophilic fluorination at the 5'-position using Selectfluor® under anhydrous conditions (e.g., acetonitrile, 60°C) .
Chlorination/Bromination : Use N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of catalytic Lewis acids (e.g., FeCl₃) to selectively target the 2'- and 4'-positions .
Key Considerations :
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: 70% acetonitrile/30% H₂O + 0.1% TFA) to assess purity (>98%) .
- Structural Confirmation :
- NMR : Look for characteristic signals:
- ¹H NMR : δ 8.2–8.5 ppm (aromatic protons), δ 4.8 ppm (CH₂Br) .
- ¹³C NMR : δ 190–195 ppm (ketone carbonyl) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 309.89 (calculated for C₈H₄BrClFO) .
Q. What are the critical storage conditions to prevent degradation of this compound?
Methodological Answer:
- Store under inert gas (Ar/N₂) at –20°C in amber vials to avoid photodegradation.
- Avoid exposure to moisture, as the α-bromo ketone group is prone to hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Steric Effects : The 2'-chloro group creates steric hindrance, slowing transmetalation. Use bulky ligands (e.g., SPhos) to enhance selectivity .
- Electronic Effects : The electron-withdrawing fluorine at 5′-position activates the bromine for oxidative addition. Optimize with Pd(OAc)₂ (2 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C .
Data Contradiction Note : Conflicting reports exist on coupling efficiency at the 4′-bromo position vs. 2′-chloro. Systematic screening of bases (e.g., Cs₂CO₃ vs. K₃PO₄) is recommended .
Q. Can computational modeling predict the compound’s suitability as a photoaffinity labeling agent?
Methodological Answer:
Q. How does the compound’s halogenated aryl framework impact its cytotoxicity in cellular assays?
Methodological Answer:
- In Vitro Testing : Treat HEK-293 or HeLa cells with 10–100 μM of the compound for 24–48 hours. Measure viability via MTT assay.
- Structure-Activity Insight : The 5′-fluoro group may reduce off-target effects compared to non-fluorinated analogs, as seen in related bromophenacyl derivatives .
Caution : Contradictory data on mitochondrial toxicity require validation via JC-1 staining .
Troubleshooting Common Experimental Issues
- Low Coupling Yield in Cross-Couplings : Replace Pd(PPh₃)₄ with XPhos Pd G3 to enhance stability against dehalogenation .
- Unwanted Hydrolysis : Add molecular sieves (3Å) to reactions involving polar aprotic solvents (e.g., DMF) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
